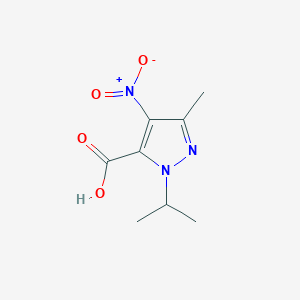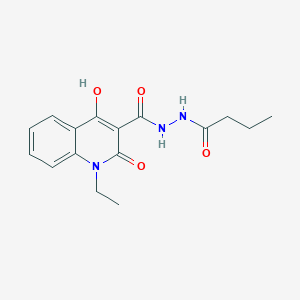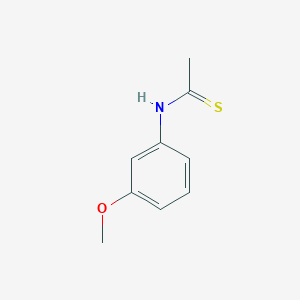
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the following chemical formula:
C8H11N3O4
. It belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles exhibit tautomerism, making them structurally interesting .Métodos De Preparación
Synthetic Routes: The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves several steps. One common synthetic route is as follows:
Condensation: Start with the condensation of an appropriate aldehyde (e.g., isobutyraldehyde) with hydrazine hydrate to form the pyrazole ring.
Nitration: Nitrate the resulting pyrazole compound using nitric acid to introduce the nitro group.
Carboxylation: Finally, carboxylate the nitro-substituted pyrazole using carbon dioxide and a suitable base.
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a general framework for preparing this compound.
Análisis De Reacciones Químicas
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and a catalyst.
Substitution: Substitution reactions at the pyrazole ring, leading to derivatives with different substituents.
Acid-Base Reactions: Carboxylic acids can participate in acid-base reactions.
Major products formed from these reactions include amino-substituted pyrazoles and various derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.
Pesticide Development: Pyrazole derivatives are used in agrochemicals.
Photodynamic Therapy: Some pyrazole-based compounds exhibit photodynamic activity.
Mecanismo De Acción
The exact mechanism of action for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could compare this compound to related pyrazoles, highlighting its unique features.
Remember that this information is based on available data, and further studies may reveal additional insights
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
5-methyl-4-nitro-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)10-7(8(12)13)6(11(14)15)5(3)9-10/h4H,1-3H3,(H,12,13) |
Clave InChI |
YVBCNEUOWAZENK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)


![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)


![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)


![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)

![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
